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2,3-Diethyl-5,6-dimethylpyrazine - 106060-96-2

2,3-Diethyl-5,6-dimethylpyrazine

Catalog Number: EVT-14289450
CAS Number: 106060-96-2
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-Diethyl-5,6-dimethylpyrazine is a member of pyrazines.
Overview

2,3-Diethyl-5,6-dimethylpyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are characterized by their six-membered aromatic ring structure containing two nitrogen atoms. This specific compound is noted for its unique flavor and aroma properties, often contributing to the sensory profiles of various foods and beverages.

Source

The compound can be synthesized through several methods, primarily involving the reaction of specific precursors such as ethylenediamine and diketones in alcoholic solutions. It is also formed during the Maillard reaction, which occurs when amino acids and reducing sugars are heated together, leading to complex flavor compounds in cooked foods.

Classification

2,3-Diethyl-5,6-dimethylpyrazine is classified as a pyrazine and more specifically as an alkylpyrazine due to the presence of ethyl and methyl groups on its ring structure. It is recognized for its role in food chemistry and flavor science.

Synthesis Analysis

Methods

The synthesis of 2,3-diethyl-5,6-dimethylpyrazine can be achieved through various chemical pathways:

  1. Condensation Reaction: A common method involves the condensation of ethylenediamine with diketones in an alcoholic medium. For example, a mixture of ethylenediamine and butanedione in ethanol is heated under reflux conditions to facilitate the formation of the pyrazine structure .
  2. Oxidative Dehydrogenation: Another method includes the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine using potassium hydroxide and manganese dioxide as catalysts. This process typically involves dissolving the precursor in ethanol, heating it, and introducing air as an oxidizing agent .

Technical Details

  • The condensation reaction often requires controlled temperatures (around 0°C initially) followed by heating to promote reactivity.
  • The oxidative dehydrogenation method emphasizes the importance of maintaining specific airflow rates (e.g., 6 L/min) for optimal conversion rates during synthesis .
Molecular Structure Analysis

Structure

2,3-Diethyl-5,6-dimethylpyrazine has a molecular formula of C10H14N2C_{10}H_{14}N_2. Its structure features a pyrazine ring with two ethyl groups at positions 2 and 3 and two methyl groups at positions 5 and 6.

Data

Chemical Reactions Analysis

Reactions

2,3-Diethyl-5,6-dimethylpyrazine participates in various chemical reactions:

  1. Degradation: The compound can be degraded by specific bacterial strains that utilize it as a carbon source. For instance, strain DM-11 has been shown to metabolize this compound through ring fission .
  2. Formation via Maillard Reaction: During cooking processes involving proteins and sugars, 2,3-diethyl-5,6-dimethylpyrazine can form as a byproduct of complex reactions leading to flavor development .

Technical Details

The degradation pathway involves initial oxidation followed by ring cleavage, where intermediates such as 5,6-diethyl-2-hydroxy-3-methylpyrazine are formed before further breakdown .

Mechanism of Action

The mechanism of action for 2,3-diethyl-5,6-dimethylpyrazine primarily revolves around its role in flavor chemistry:

  1. Flavor Development: The compound contributes to the savory and roasted flavors in foods due to its aromatic properties.
  2. Metabolic Pathways: In microbial degradation processes, enzymes are induced that facilitate the breakdown of this compound into simpler metabolites which can be utilized by microorganisms for growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characterized by a strong nutty or roasted aroma.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol but less soluble in water.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant data indicate that this compound's volatility contributes significantly to its sensory characteristics in food applications.

Applications

Scientific Uses

2,3-Diethyl-5,6-dimethylpyrazine has several applications:

  1. Flavoring Agent: Widely used in the food industry for enhancing flavors in products such as snacks, sauces, and beverages.
  2. Research Tool: Employed in studies related to food chemistry and sensory analysis to understand flavor profiles better.
  3. Microbial Studies: Utilized in microbiological research to study metabolic pathways involving pyrazines and their degradation by specific bacterial strains .

Properties

CAS Number

106060-96-2

Product Name

2,3-Diethyl-5,6-dimethylpyrazine

IUPAC Name

2,3-diethyl-5,6-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3

InChI Key

YAGSHZPMYHTMPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N=C1CC)C)C

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